molecular formula C20H15Cl3N2O3S B5115803 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-dichlorophenyl)benzamide

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-dichlorophenyl)benzamide

Cat. No.: B5115803
M. Wt: 469.8 g/mol
InChI Key: CEJYJDRUUSXXOJ-UHFFFAOYSA-N
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Description

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-dichlorophenyl)benzamide, also known as MK-886, is a potent and selective inhibitor of 5-lipoxygenase activating protein (FLAP), an enzyme that plays a key role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that are involved in a variety of diseases, including asthma, arthritis, and cardiovascular disease.

Mechanism of Action

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-dichlorophenyl)benzamide exerts its anti-inflammatory effects by inhibiting the activity of FLAP, an enzyme that is required for the biosynthesis of leukotrienes. By inhibiting FLAP, this compound blocks the production of leukotrienes, which are potent inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of leukotrienes in human blood cells, and to reduce inflammation in animal models of disease. In addition, this compound has been shown to have anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-dichlorophenyl)benzamide in lab experiments is that it is a highly selective inhibitor of FLAP, which makes it a useful tool for studying the role of leukotrienes in disease. However, one limitation of using this compound is that it is a synthetic compound, and may not accurately reflect the effects of endogenous inhibitors of FLAP.

Future Directions

There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-dichlorophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of FLAP, which could have therapeutic potential in a variety of diseases. Another area of interest is the development of novel therapies that target the biosynthesis or activity of leukotrienes, which could have broad applications in the treatment of inflammatory diseases. Finally, there is a need for further research on the biochemical and physiological effects of this compound, in order to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-dichlorophenyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzene with sodium hydride to form the corresponding phenylsodium intermediate. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form 4-chlorophenylsulfonyl-3,4-dichlorobenzene. The final step involves the reaction of this intermediate with methylamine and 4-fluorobenzoyl chloride to form this compound.

Scientific Research Applications

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3,4-dichlorophenyl)benzamide has been extensively studied in the context of inflammation and disease. It has been shown to be effective in reducing inflammation in animal models of asthma, arthritis, and atherosclerosis. In addition, this compound has been shown to have anti-tumor activity in animal models of cancer.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O3S/c1-25(29(27,28)17-9-4-14(21)5-10-17)16-7-2-13(3-8-16)20(26)24-15-6-11-18(22)19(23)12-15/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJYJDRUUSXXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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